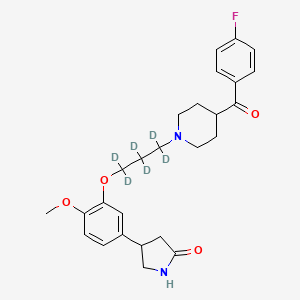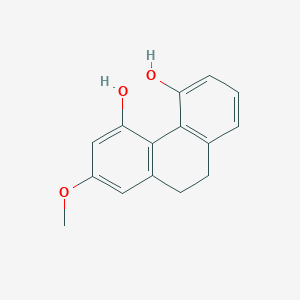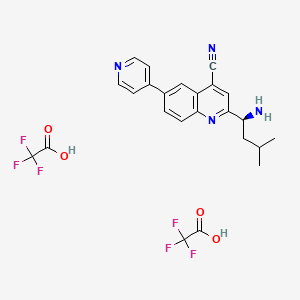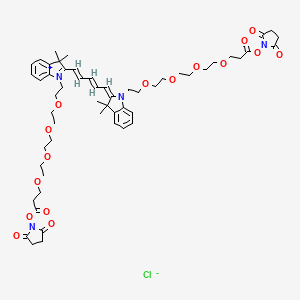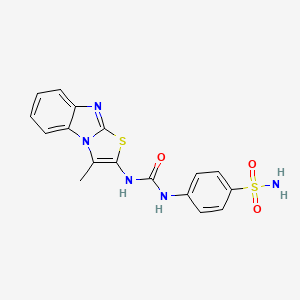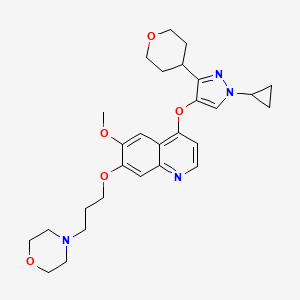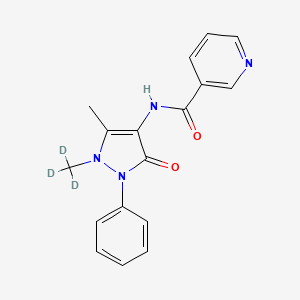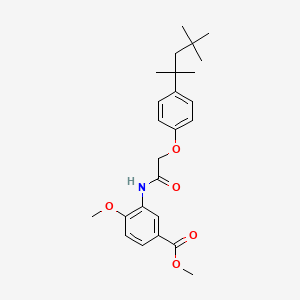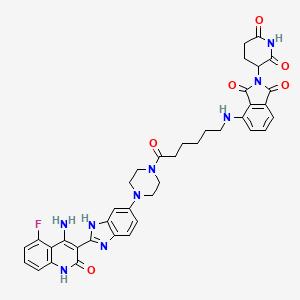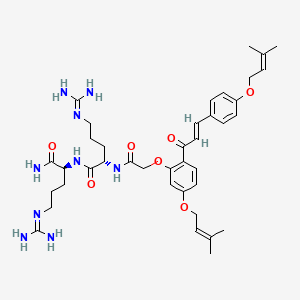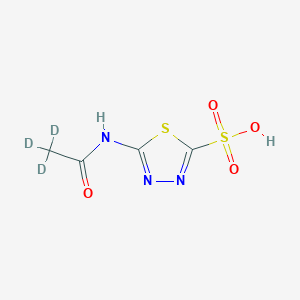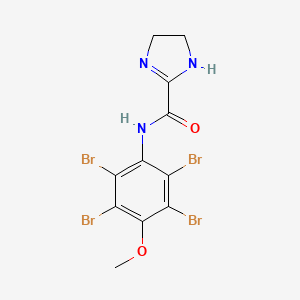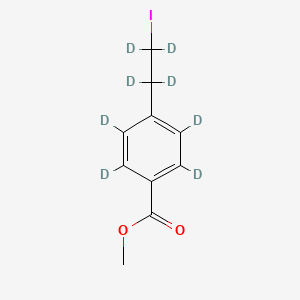
Methyl 4-(2-iodoethyl)benzoate-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Methyl 4-(2-iodoethyl)benzoate-d8 typically involves the iodination of a precursor compound. The reaction conditions often require the use of iodine and a suitable solvent under controlled temperature and pressure conditions. Industrial production methods may involve large-scale iodination reactions followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Methyl 4-(2-iodoethyl)benzoate-d8 can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Reduction Reactions: The compound can be reduced to form different products, depending on the reducing agent used.
Oxidation Reactions: Oxidizing agents can convert the compound into different oxidation states, leading to the formation of various products.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-iodoethyl)benzoate-d8 is widely used in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in labeling studies to track molecular interactions.
Medicine: It is employed in the development of diagnostic tools and therapeutic agents.
Industry: The compound is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-iodoethyl)benzoate-d8 involves its interaction with specific molecular targets. The iodine atom plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules. This interaction can lead to changes in the molecular pathways, affecting various biological processes .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(2-iodoethyl)benzoate-d8 can be compared with other similar compounds such as:
Methyl 4-(2-bromoethyl)benzoate: Similar structure but with a bromine atom instead of iodine.
Methyl 4-(2-chloroethyl)benzoate: Contains a chlorine atom instead of iodine.
Methyl 4-(2-fluoroethyl)benzoate: Contains a fluorine atom instead of iodine.
The uniqueness of this compound lies in its deuterated form, which provides distinct advantages in research applications, such as improved stability and reduced background noise in spectroscopic studies .
Eigenschaften
Molekularformel |
C10H11IO2 |
|---|---|
Molekulargewicht |
298.15 g/mol |
IUPAC-Name |
methyl 2,3,5,6-tetradeuterio-4-(1,1,2,2-tetradeuterio-2-iodoethyl)benzoate |
InChI |
InChI=1S/C10H11IO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3/i2D,3D,4D,5D,6D2,7D2 |
InChI-Schlüssel |
FEBZFUASXKRIMS-JFNQLUPDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])C([2H])([2H])C([2H])([2H])I)[2H] |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


